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Compound of Interest

Compound Name: 2-fluoropropanedioic Acid

Cat. No.: B1328766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-
fluoropropanedioic acid, also known as fluoromalonic acid. The information presented herein

is critical for understanding the solid-state properties of this compound, which can influence its

stability, solubility, and bioavailability—key considerations in pharmaceutical development and

materials science.

Crystallographic Data Summary
The crystal structure of 2-fluoropropanedioic acid has been determined using single-crystal

X-ray diffraction. The key crystallographic parameters are summarized in the table below for

facile reference and comparison.
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Parameter Value

Empirical Formula C₃H₃FO₄

Crystal System Orthorhombic

Space Group Pnam

Unit Cell Dimensions

a 4.606(1) Å

b 8.315(2) Å

c 11.220(3) Å

Volume 430.2 Å³

Z (Molecules per unit cell) 4

Final R-index 0.047

Molecular and Crystal Structure Analysis
The crystal structure of 2-fluoropropanedioic acid reveals a planar molecular conformation,

with the molecule possessing a plane of symmetry as implied by the space group Pnam.[1] The

two carboxyl groups are oriented in a trans configuration with respect to the central C-C-C

plane.

A notable feature of the crystal packing is the formation of infinite chains of molecules linked by

hydrogen bonds between the carboxyl groups.[1] This is a common motif observed in the

crystal structures of many dicarboxylic acids. The fluorine atom does not participate in the

primary hydrogen bonding network that defines the chain structure.[1]

Selected Bond Lengths and Angles
The intramolecular geometry, including key bond lengths and angles, provides insight into the

electronic distribution within the molecule.
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Bond/Angle Length (Å) / Angle (°)

C-O (carboxyl) 1.245 Å, 1.251 Å

C-C-O (carboxyl) 116.7°, 116.9°

The observed bond lengths in the carboxyl group and the C-C-O bond angles show some

deviation from values typically observed in other carboxylic acids.[1]

Experimental Protocols
The determination of the crystal structure of 2-fluoropropanedioic acid involved the following

key experimental stages:

Crystal Growth and Preparation
Synthesis and Purification: 2-Fluoropropanedioic acid was synthesized and purified.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by sublimation in

vacuo.[1]

Sample Mounting: Due to the highly hygroscopic nature of the crystals, a small, prismatic

single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm³ was sealed in a glass

capillary tube to protect it from atmospheric moisture during data collection.[1]

X-ray Diffraction Data Collection and Structure
Refinement

Data Collection: Three-dimensional X-ray intensity data were collected from the prepared

single crystal.

Structure Solution and Refinement: The crystal structure was solved and refined using least-

squares methods. The refinement converged to a final R-index of 0.047, indicating a good

agreement between the observed and calculated structure factors.[1]

Experimental Workflow
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The logical flow of the experimental process for determining the crystal structure of 2-
fluoropropanedioic acid is illustrated in the diagram below.

Sample Preparation

Data Collection & Processing

Structure Determination

Synthesis of 2-Fluoropropanedioic Acid

Purification

Crystal Growth (Sublimation)

Crystal Mounting (Sealed Capillary)

X-ray Diffraction Data Collection

Data Processing & Reduction

Structure Solution

Structure Refinement

Structure Validation
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Crystal Structure Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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